N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 892855-43-5
VCID: VC7791031
InChI: InChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Molecular Formula: C17H15BrN2O4S
Molecular Weight: 423.28

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 892855-43-5

Cat. No.: VC7791031

Molecular Formula: C17H15BrN2O4S

Molecular Weight: 423.28

* For research use only. Not for human or veterinary use.

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide - 892855-43-5

Specification

CAS No. 892855-43-5
Molecular Formula C17H15BrN2O4S
Molecular Weight 423.28
IUPAC Name N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21)
Standard InChI Key DGCZHSXSRFPACW-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br

Introduction

N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that combines a benzamide core with a benzothiazole moiety. This compound is characterized by its unique structural features, including a bromine atom on the benzothiazole ring and three methoxy groups on the benzamide ring. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Structural Features

The compound's structure includes:

  • Benzamide Core: This is the central part of the molecule, providing a basic amide structure.

  • Benzothiazole Moiety: Attached to the benzamide core, this heterocyclic ring system is known for its biological activity.

  • Bromine Substitution: The bromine atom on the benzothiazole ring can participate in nucleophilic substitution reactions.

  • Methoxy Groups: Three methoxy groups on the benzamide ring can undergo demethylation under strong acidic or basic conditions.

Chemical Reactivity

The chemical reactivity of N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves several key aspects:

  • Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

  • Demethylation: The methoxy groups can be removed under strong conditions, leading to hydroxyl groups.

  • Electrophilic Aromatic Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Biological Activity

Benzamide derivatives, including those with benzothiazole moieties, have been studied for their biological activities:

  • Anti-inflammatory Effects: Many benzamide derivatives exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Compounds with similar structures have shown antimicrobial effects.

  • Anticancer Properties: Some benzamide derivatives have been investigated for their potential anticancer activity.

Synthesis and Characterization

The synthesis of such compounds often involves condensation reactions or nucleophilic substitutions. Characterization typically includes spectroscopic methods like IR, NMR, and elemental analysis.

Data and Research Findings

While specific data on N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is limited, related compounds provide insight into potential biological activities and chemical properties.

CompoundStructural FeaturesBiological Activity
BenzamideSimple amide structureModerate antibacterial activity
3-Bromo-N-(3-pyridinyl)benzamideContains pyridine ringAnticancer properties
3,4-DimethoxybenzamideFewer methoxy groupsAnti-inflammatory effects
Benzothiazole derivativesHeterocyclic ring systemAntimicrobial, anti-inflammatory

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